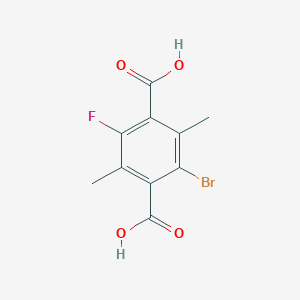

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid: is an organic compound with the molecular formula C10H8BrFO4 and a molecular weight of 291.07 g/mol . It is a derivative of terephthalic acid, which is a key raw material in the production of polyethylene terephthalate (PET) and other polymers. This compound is characterized by the presence of bromine, fluorine, and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid typically involves the following steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

Methylation: The methyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Carboxylation: The carboxyl groups can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide (CO2) under high pressure and temperature in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the methyl groups are converted to carboxyl groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxyl groups to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. For example, the bromine atom can be replaced with an amino group using ammonia (NH3) in a nucleophilic substitution reaction.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Ammonia (NH3) in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-Bromo-5-fluoro-3,6-dicarboxylic acid.

Reduction: Formation of 2-Bromo-5-fluoro-3,6-dimethylbenzyl alcohol.

Substitution: Formation of 2-Amino-5-fluoro-3,6-dimethylterephthalic acid.

Applications De Recherche Scientifique

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. It serves as a precursor for the preparation of functionalized terephthalic acid derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings. It is also used in the development of specialty chemicals and intermediates.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-5-fluoroterephthalic acid: Lacks the methyl groups present in 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.

2-Bromo-3,6-dimethylterephthalic acid: Lacks the fluorine atom.

5-Fluoro-3,6-dimethylterephthalic acid: Lacks the bromine atom.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms along with two methyl groups on the aromatic ring. This combination of substituents can significantly influence its chemical reactivity, physical properties, and potential applications. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid (C10H8BrF O4) is a halogenated aromatic compound that has garnered attention in recent years for its potential biological activities. This compound features a bromine atom and a fluorine atom attached to a terephthalic acid backbone, which can influence its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogens (bromine and fluorine) enhances the compound's lipophilicity, potentially increasing its membrane permeability and binding affinity to target proteins.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of similar compounds have shown promise in cancer treatment applications. For instance, studies have reported that halogenated terephthalic acids can induce apoptosis in cancer cell lines. Further research is necessary to elucidate the specific cytotoxic mechanisms of this compound.

Case Studies

- Antibacterial Activity : A comparative study on halogenated aromatic acids indicated that compounds with similar structures exhibited significant antibacterial properties against Gram-positive bacteria. The study suggested a correlation between the degree of halogenation and increased antimicrobial efficacy.

- Cytotoxicity in Cancer Cells : In vitro studies have shown that certain derivatives of terephthalic acid can inhibit cell proliferation in various cancer cell lines. While direct studies on this compound are scarce, these findings imply potential applications in oncology.

Synthesis and Characterization

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where bromine and fluorine are introduced into the terephthalic framework. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table: Comparative Biological Activities of Related Compounds

| Compound Name | Antibacterial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 3-Bromobenzoic acid | Moderate | Low | Disruption of bacterial membranes |

| 4-Fluorobenzoic acid | High | Moderate | Inhibition of enzyme activity |

| 2-Bromo-4-chlorobenzoic acid | High | High | Induction of apoptosis |

TBD = To Be Determined

Propriétés

IUPAC Name |

2-bromo-5-fluoro-3,6-dimethylterephthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO4/c1-3-6(10(15)16)8(12)4(2)5(7(3)11)9(13)14/h1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCOWGKHOZPULW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)C(=O)O)C)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743408 |

Source

|

| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245807-10-6 |

Source

|

| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.